

Step-by-step synthesis protocol for 5- Propylisoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Propylisoxazole-3-carboxylic
acid

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An Application Note for the Synthesis of **5-Propylisoxazole-3-carboxylic Acid**

Topic: A Detailed, Step-by-Step Synthesis Protocol for **5-Propylisoxazole-3-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of **5-Propylisoxazole-3-carboxylic acid**, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis strategy employs a highly efficient and regioselective 1,3-dipolar cycloaddition reaction to construct the isoxazole core, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for organic chemists in research and development, offering detailed procedural steps, explanations of the underlying chemical principles, and methods for characterization.

Introduction

Isoxazole scaffolds are privileged structures in pharmacology, appearing in numerous pharmaceutical agents due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.^[1] Specifically, 5-substituted-isoxazole-3-carboxylic acids serve as crucial intermediates for creating more complex molecules, including potent enzyme inhibitors.^{[2][3]} The synthesis described herein follows a robust and well-documented

pathway: the [3+2] cycloaddition between an alkyne and a nitrile oxide, which is a powerful method for constructing the isoxazole ring system.[4][5] This is followed by the hydrolysis of the resulting ester to furnish the target acid.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

- Step 1: [3+2] Cycloaddition to form Ethyl 5-propylisoxazole-3-carboxylate.
- Step 2: Saponification to yield **5-Propylisoxazole-3-carboxylic acid**.

Part 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Principle and Rationale

The core of the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction.[6] In this protocol, a nitrile oxide is generated *in situ* from ethyl 2-chloro-2-(hydroxyimino)acetate through dehydrochlorination by a non-nucleophilic base, triethylamine. This highly reactive nitrile oxide dipole then immediately reacts with the dipolarophile, 1-pentyne. The reaction proceeds with high regioselectivity, predominantly forming the 3,5-disubstituted isoxazole isomer due to steric and electronic factors governing the transition state of the cycloaddition.[4]

Materials and Reagents

Reagent	CAS Number	Molecular Wt.	Molar Equiv.
1-Pentyne	627-19-0	68.12 g/mol	1.2
Ethyl 2-chloro-2-(hydroxyimino)acetate	1871-03-0	151.55 g/mol	1.0
Triethylamine (Et ₃ N)	121-44-8	101.19 g/mol	1.5
Dichloromethane (DCM)	75-09-2	84.93 g/mol	Solvent
Saturated Sodium Bicarbonate (aq.)	N/A	N/A	Wash
Brine (Saturated NaCl aq.)	N/A	N/A	Wash
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37 g/mol	Drying Agent

Step-by-Step Experimental Protocol

- Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq).
- Dissolution: Add dichloromethane (approx. 10 volumes relative to the limiting reagent) to the flask and stir until the solid is fully dissolved.
- Addition of Alkyne: Add 1-pentyne (1.2 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up:
 - Once the reaction is complete, dilute the mixture with dichloromethane.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford Ethyl 5-propylisoxazole-3-carboxylate as a clear oil.

Part 2: Synthesis of 5-Propylisoxazole-3-carboxylic acid

Principle and Rationale

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester intermediate. Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired **5-Propylisoxazole-3-carboxylic acid**. This method is a standard and high-yielding procedure for converting esters to carboxylic acids.^[7]

Materials and Reagents

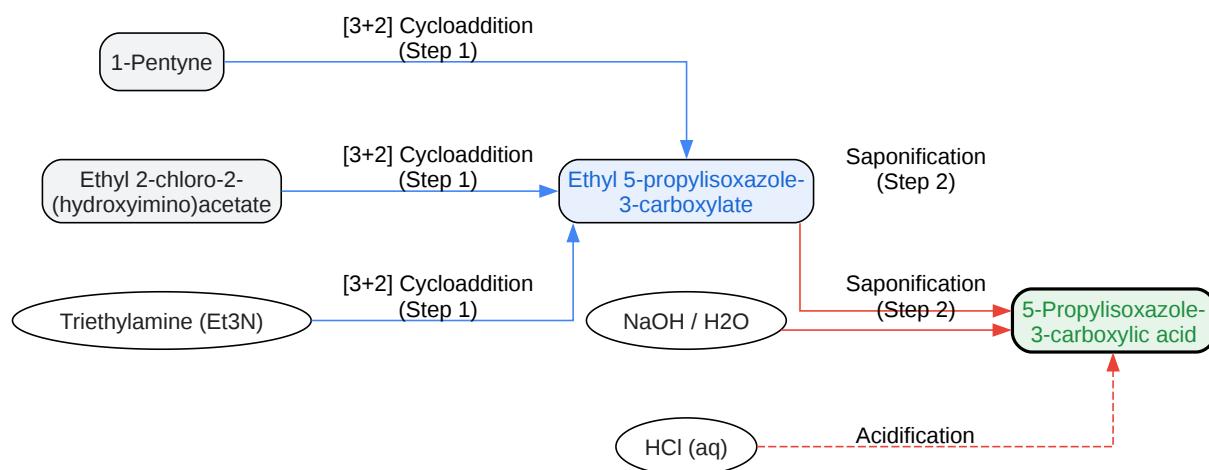
Reagent	CAS Number	Molecular Wt.	Molar Equiv.
Ethyl 5-propylisoxazole-3-carboxylate	89776-74-9	183.21 g/mol	1.0
Sodium Hydroxide (NaOH)	1310-73-2	40.00 g/mol	2.0
Tetrahydrofuran (THF)	109-99-9	72.11 g/mol	Solvent
Methanol (MeOH)	67-56-1	32.04 g/mol	Co-solvent
Water (H ₂ O)	7732-18-5	18.02 g/mol	Solvent
1 M Hydrochloric Acid (HCl)	7647-01-0	36.46 g/mol	For pH adj.
Ethyl Acetate	141-78-6	88.11 g/mol	Extraction

Step-by-Step Experimental Protocol

- Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and Methanol.
- Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water. Add this aqueous NaOH solution dropwise to the stirred ester solution.[\[7\]](#)
- Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the disappearance of the starting material by TLC.
- Acidification:
 - Upon completion, transfer the reaction mixture to a separatory funnel or beaker.
 - Cool the mixture in an ice bath and carefully adjust the pH to ~2 by slowly adding 1 M HCl. A white precipitate should form.[\[7\]](#)
- Extraction and Isolation:

- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic extracts and wash with brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.
- Final Product:
 - Filter the solution and concentrate the filtrate under reduced pressure.
 - The resulting white solid is the target compound, **5-Propylisoxazole-3-carboxylic acid** (CAS 89776-75-0).^[8] The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram



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Caption: Overall workflow for the two-step synthesis of the target compound.

Characterization

The identity and purity of the final product, **5-Propylisoxazole-3-carboxylic acid**, should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure and absence of impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Melting Point (MP): To assess the purity of the solid product.

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